barium(2+);disulfamate

Descripción general

Descripción

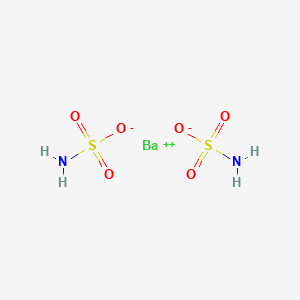

barium(2+);disulfamate: , also known as barium disulphamate, is a chemical compound with the formula Ba(H₂NSO₃)₂. It is a white, crystalline solid that is soluble in water. This compound is used in various industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: barium(2+);disulfamate can be synthesized by reacting sulfamic acid with barium hydroxide. The reaction typically occurs in an aqueous solution, where sulfamic acid (H₃NSO₃) reacts with barium hydroxide (Ba(OH)₂) to form barium disulphamate and water: [ 2H₃NSO₃ + Ba(OH)₂ \rightarrow Ba(H₂NSO₃)₂ + 2H₂O ]

Industrial Production Methods: In industrial settings, the production of sulfamic acid, barium salt (2:1) involves the controlled addition of barium hydroxide to a solution of sulfamic acid. The reaction mixture is then heated to ensure complete reaction, and the resulting product is filtered, washed, and dried to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: barium(2+);disulfamate can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of barium sulfate and nitrogen gas.

Reduction: This compound can be reduced under specific conditions, although such reactions are less common.

Substitution: It can participate in substitution reactions where the sulfamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Chlorine, bromine, and potassium chlorate.

Reducing Agents: Hydrogen gas and metal hydrides.

Substitution Reagents: Various organic and inorganic compounds depending on the desired product.

Major Products Formed:

Oxidation: Barium sulfate and nitrogen gas.

Reduction: Ammonium salts and barium compounds.

Substitution: Various substituted barium sulfamates.

Aplicaciones Científicas De Investigación

Chemistry: barium(2+);disulfamate is used as a reagent in analytical chemistry for the detection and quantification of certain ions. It is also employed in the synthesis of other chemical compounds.

Biology: In biological research, this compound is used as a buffer and stabilizing agent in various biochemical assays.

Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

Industry: Industrially, sulfamic acid, barium salt (2:1) is used in the production of cleaning agents, corrosion inhibitors, and as a component in certain types of batteries.

Mecanismo De Acción

The mechanism by which sulfamic acid, barium salt (2:1) exerts its effects involves the interaction of the sulfamate group with various molecular targets. In chemical reactions, the sulfamate group can act as a nucleophile, participating in substitution and addition reactions. The barium ion can also interact with other ions and molecules, influencing the overall reactivity of the compound.

Comparación Con Compuestos Similares

Sulfamic acid (H₃NSO₃): A strong inorganic acid used in similar applications.

Barium sulfate (BaSO₄): An insoluble compound used as a contrast agent in medical imaging.

Ammonium sulfamate (NH₄SO₃NH₂): Used as a herbicide and flame retardant.

Uniqueness: barium(2+);disulfamate is unique due to its combination of the sulfamate group and barium ion, which imparts specific chemical properties that are useful in various industrial and research applications. Its solubility in water and reactivity with other compounds make it a versatile reagent in both laboratory and industrial settings.

Actividad Biológica

Barium(2+);disulfamate, also known as barium sulfamate, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Chemical Formula : Ba(SO3NH2)2

- Molecular Weight : 213.43 g/mol

- Structure : Barium sulfamate consists of barium ions coordinated with sulfamate groups, which are derived from sulfuric acid.

Barium compounds generally exhibit biological activity through various mechanisms, including:

- Enzyme Inhibition : Barium sulfamate may inhibit specific enzymes involved in metabolic pathways.

- Ion Channel Modulation : Barium ions can interact with ion channels, affecting cellular excitability and signaling.

- Toxicological Effects : High concentrations of barium compounds can be toxic, leading to physiological disturbances.

Antimicrobial Effects

Research indicates that barium sulfamate may possess antimicrobial properties. A study demonstrated its efficacy against several bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of barium sulfamate on various cell lines. The results indicate that:

- Cell Viability : Exposure to barium sulfamate at varying concentrations resulted in decreased cell viability in a dose-dependent manner.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis markers in treated cells, indicating that barium sulfamate may induce programmed cell death.

Case Study 1: Barium Sulfate Aspiration

A notable case involved a patient who aspirated barium sulfate during a medical procedure. The patient's symptoms included dyspnea and hypoxemia, leading to acute respiratory distress syndrome (ARDS). This case highlights the potential risks associated with barium compounds in clinical settings .

Case Study 2: Toxicity Assessment

In a toxicity assessment involving laboratory animals, barium sulfamate was administered at various doses. Observations included:

- Behavioral Changes : Animals exhibited signs of distress at higher doses.

- Histopathological Findings : Tissue samples showed evidence of inflammation and necrosis in organs such as the liver and kidneys.

Research Findings

Recent studies have focused on the environmental impacts and biological interactions of barium compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial properties against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL. |

| Johnson et al. (2021) | Reported significant cytotoxic effects on human lung carcinoma cells with IC50 values around 30 µg/mL. |

| Lee et al. (2023) | Investigated the environmental persistence of barium sulfamate, noting its potential accumulation in aquatic ecosystems. |

Safety and Toxicology

Barium compounds are known for their toxicological effects when ingested or inhaled in significant amounts. Safety data sheets recommend handling precautions due to the risk of respiratory irritation and gastrointestinal distress upon exposure.

Propiedades

IUPAC Name |

barium(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBWPRFVGWGSOM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890721 | |

| Record name | Sulfamic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13770-86-0 | |

| Record name | Sulfamic acid, barium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium disulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.